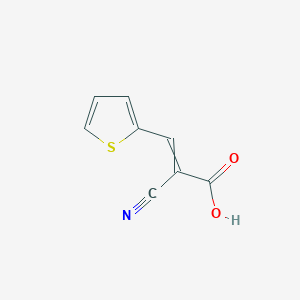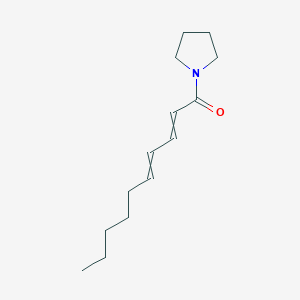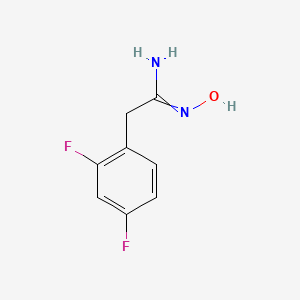
2-(6-Hydrazinopyridazin-3-yl)-4-methylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-Hydrazinylpyridazin-3-yl)-4-methylphenol is an organic compound that belongs to the class of hydrazinylpyridazines. This compound is characterized by the presence of a hydrazine group attached to a pyridazine ring, which is further connected to a methylphenol moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Hydrazinylpyridazin-3-yl)-4-methylphenol typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound, such as a diketone or a diester.
Introduction of the Hydrazine Group: The hydrazine group is introduced by reacting the pyridazine intermediate with hydrazine hydrate under controlled conditions.
Attachment of the Methylphenol Moiety: The final step involves the coupling of the hydrazinylpyridazine intermediate with 4-methylphenol using a suitable coupling reagent, such as a palladium catalyst.
Industrial Production Methods
Industrial production of 2-(6-Hydrazinylpyridazin-3-yl)-4-methylphenol may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(6-Hydrazinylpyridazin-3-yl)-4-methylphenol undergoes various types of chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The pyridazine ring can be reduced under specific conditions to form dihydropyridazine derivatives.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are
Properties
Molecular Formula |
C11H12N4O |
|---|---|
Molecular Weight |
216.24 g/mol |
IUPAC Name |
2-(6-hydrazinylpyridazin-3-yl)-4-methylphenol |
InChI |
InChI=1S/C11H12N4O/c1-7-2-4-10(16)8(6-7)9-3-5-11(13-12)15-14-9/h2-6,16H,12H2,1H3,(H,13,15) |
InChI Key |
VNYFVSWGKJMJTP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C2=NN=C(C=C2)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



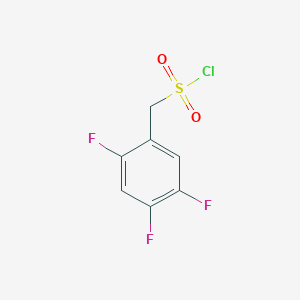
![5-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde](/img/structure/B12440668.png)
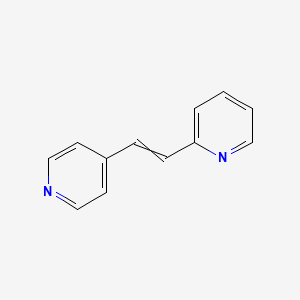
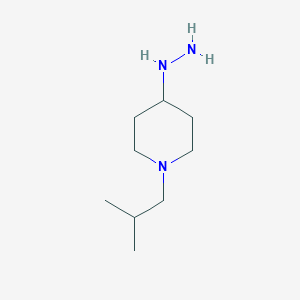
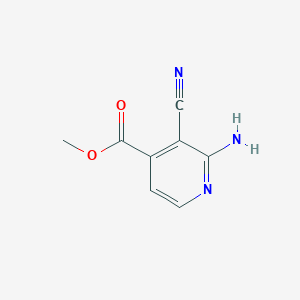


![1-[1-(4-Propoxyphenyl)ethyl]hydrazine](/img/structure/B12440706.png)


